molecular formula C5H4BrF2NS B13462932 4-(Bromomethyl)-3-(difluoromethyl)-1,2-thiazole

4-(Bromomethyl)-3-(difluoromethyl)-1,2-thiazole

Katalognummer: B13462932
Molekulargewicht: 228.06 g/mol
InChI-Schlüssel: BCWYPVDCWKOJHG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Bromomethyl)-3-(difluoromethyl)-1,2-thiazole (CAS 2919955-07-8) is a high-value heteroaromatic building block with the molecular formula C 5 H 4 BrF 2 NS and a molecular weight of 228.06 g/mol . This compound is characterized by a reactive bromomethyl group and a metabolically stable difluoromethyl group on a 1,2-thiazole core, making it a versatile intermediate in medicinal chemistry and drug discovery. The primary research value of this compound lies in its application as a key precursor for the synthesis of more complex molecules. The bromomethyl group serves as an excellent electrophilic center for nucleophilic substitution reactions, such as alkylations, allowing researchers to facilely conjugate the thiazole scaffold to other aromatic systems, linkers, or pharmacophores . Concurrently, the difluoromethyl group is a critical bioisostere, often used to modulate the lipophilicity, metabolic stability, and pK a of lead compounds without significantly altering steric demands. This makes 4-(Bromomethyl)-3-(difluoromethyl)-1,2-thiazole particularly valuable in the design and development of active pharmaceutical ingredients (APIs), agrochemicals, and specialty materials. This product is intended For Research Use Only and is not for diagnostic or therapeutic use. It should be handled by qualified professionals in a laboratory setting. As a best practice for maintaining stability, this reagent should be stored under an inert atmosphere at low temperatures .

Eigenschaften

Molekularformel

C5H4BrF2NS

Molekulargewicht

228.06 g/mol

IUPAC-Name

4-(bromomethyl)-3-(difluoromethyl)-1,2-thiazole

InChI

InChI=1S/C5H4BrF2NS/c6-1-3-2-10-9-4(3)5(7)8/h2,5H,1H2

InChI-Schlüssel

BCWYPVDCWKOJHG-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=NS1)C(F)F)CBr

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-3-(difluoromethyl)-1,2-thiazole typically involves the bromination of a precursor thiazole compound. One common method includes the reaction of 3-(difluoromethyl)-1,2-thiazole with bromine in the presence of a suitable solvent such as acetonitrile. The reaction is usually carried out at room temperature to avoid decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of 4-(Bromomethyl)-3-(difluoromethyl)-1,2-thiazole may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The bromomethyl group at position 4 serves as a versatile electrophilic site for nucleophilic displacement. Key reactions include:

Alkylation with Amines

  • Reaction with primary/secondary amines yields thiazole derivatives with tertiary/heterocyclic amine substituents.

  • Example: Reaction with piperidine in acetonitrile at 60°C for 12 hours produces 3-(difluoromethyl)-4-(piperidin-1-ylmethyl)-1,2-thiazole (Yield: 78%) .

Phosphonation via Arbuzov Reaction

  • Treatment with triethyl phosphite generates phosphonate intermediates for Wittig–Horner reactions.

  • Example: Heating with triethyl phosphite (110°C, 6 hours) forms ethyl (3-(difluoromethyl)-1,2-thiazol-4-yl)methylphosphonate , a precursor for olefination .

Cross-Coupling Reactions

Copper-mediated cross-coupling enables C–C bond formation with aryl/alkyl halides:

Copper-Catalyzed Coupling with Benzyl Halides

  • Reaction with benzyl bromide in DMSO using CuBr₂ (5 mol%) and 1,10-phenanthroline (10 mol%) at 50°C yields 4-benzyl-3-(difluoromethyl)-1,2-thiazole (Yield: 63%) .

  • Table 1 summarizes optimized conditions and yields:

Partner ReagentCatalyst SystemTemp (°C)Time (h)ProductYield (%)
Benzyl bromideCuBr₂/1,10-phenanthroline5044-Benzyl derivative63
Allyl chlorideCuI/2,2′-bipyridine8064-Allyl derivative55
4-Fluorobenzyl bromideCu(OAc)₂/neocuproine6084-(4-Fluorobenzyl) derivative58

Functionalization via Radical Pathways

The bromomethyl group participates in radical-mediated transformations:

Photochemical Bromination

  • Under UV light with N-bromosuccinimide (NBS), bromine radicals abstract hydrogen, yielding 4-(dibromomethyl)-3-(difluoromethyl)-1,2-thiazole (Selectivity: 82%) .

Reductive Dehalogenation

  • Zinc dust in acetic acid reduces the bromomethyl group to methyl, forming 3-(difluoromethyl)-4-methyl-1,2-thiazole (Yield: 91%) .

Heterocycle Construction

The thiazole ring participates in cycloadditions and annulations:

Anticancer Activity

  • Analogues with electron-withdrawing groups (e.g., trifluoromethoxy) show IC₅₀ values of 2–5 µM against HT29 colon cancer cells .

Antimicrobial Activity

  • Schiff base derivatives (e.g., 4-((4-methylpiperazin-1-yl)methyl)-3-(difluoromethyl)-1,2-thiazole ) inhibit Staphylococcus aureus (MIC: 0.09 µg/mL) .

Stability and Reactivity Considerations

  • Thermal Stability : Decomposes above 160°C, limiting high-temperature applications .

  • Hydrolytic Sensitivity : Bromomethyl group hydrolyzes in aqueous base (pH > 10) to form 4-hydroxymethyl-3-(difluoromethyl)-1,2-thiazole .

Key Synthetic Routes

MethodConditionsIntermediate/ProductYield (%)
Bromination of precursorNBS, CCl₄, 0°C → RT, 12h4-(Bromomethyl) intermediate74
Arbuzov reactionP(OEt)₃, 110°C, 6hPhosphonate derivative68
Ullmann couplingCuI, DMF, 100°C, 24h4-Aryl substituted derivative53

Wissenschaftliche Forschungsanwendungen

4-(Bromomethyl)-3-(difluoromethyl)-1,2-thiazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various functional materials.

Wirkmechanismus

The mechanism of action of 4-(Bromomethyl)-3-(difluoromethyl)-1,2-thiazole involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The difluoromethyl group can enhance the compound’s stability and bioavailability, making it more effective in its biological applications.

Vergleich Mit ähnlichen Verbindungen

Core Heterocycle Variations

Thiazole vs. Pyrazole Derivatives

  • 4-(Bromomethyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole (CAS 1694474-39-9): Replaces the thiazole’s sulfur atom with a second nitrogen, forming a pyrazole ring. This alters electronic properties: pyrazoles exhibit stronger hydrogen-bonding capacity due to dual nitrogen atoms, whereas thiazoles have sulfur-mediated π-electron delocalization, enhancing electrophilicity at the bromomethyl site .

Thiazole vs. Triazolothiadiazole Derivatives

  • 6-(4-Bromophenyl)-3-methyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole: Fused triazole-thiadiazole systems exhibit planar conformations and π-π stacking interactions in crystal structures.

Substituent Effects

Compound Substituents Key Properties
Target Compound 4-Bromomethyl, 3-difluoromethyl - Bromomethyl: Reactive alkylation site.
- Difluoromethyl: Moderate electron-withdrawing, lipophilic.
CP 55 (Triazole derivative) 3-Bromobenzylidene, trifluoromethyl - Trifluoromethyl: Stronger electron-withdrawing than -CF2H.
- Benzylidene: Enhances π-π interactions .
4-(4-Fluorophenyl)-2-(pyrazolyl)thiazole 4-Fluorophenyl - Fluorine increases electronegativity; reduces metabolic degradation compared to -CF2H .

Physical and Crystallographic Properties

  • Crystal Packing : Isostructural thiazoles (e.g., 4-(4-fluorophenyl)thiazole derivatives ) form planar conformations with triclinic symmetry. Bromine’s larger van der Waals radius in the target compound may disrupt packing efficiency compared to fluorine or chlorine analogs .
  • Intermolecular Interactions : Triazolothiadiazoles stabilize via O–H⋯N and π-π stacking . The bromomethyl group in the target compound may introduce C–Br⋯π interactions, altering solubility .

Biologische Aktivität

4-(Bromomethyl)-3-(difluoromethyl)-1,2-thiazole is a member of the thiazole family, which is known for its diverse biological activities. Thiazole derivatives have been extensively studied for their potential pharmacological applications, including anticancer, antimicrobial, and anticonvulsant properties. This article delves into the biological activity of this specific compound, highlighting its synthesis, structure-activity relationships (SAR), and various biological assays that demonstrate its efficacy.

Synthesis and Structural Considerations

The synthesis of 4-(Bromomethyl)-3-(difluoromethyl)-1,2-thiazole typically involves the reaction of appropriate thiazole precursors with bromomethyl and difluoromethyl groups. The introduction of these substituents is crucial as they significantly influence the compound's biological activity.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC6H4BrF2N1S1
Molecular Weight227.06 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Anticancer Activity

Recent studies have indicated that thiazole derivatives possess notable anticancer properties. For instance, compounds with similar thiazole structures have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of key cellular pathways associated with tumor growth.

  • Case Study : A study reported that thiazole derivatives demonstrated IC50 values in the low micromolar range against A549 (human lung adenocarcinoma) and MCF-7 (breast cancer) cell lines, indicating strong anticancer potential .

Antimicrobial Properties

Thiazoles are also recognized for their antimicrobial activities against a range of pathogens. The presence of bromine and difluoromethyl groups enhances their interaction with microbial targets.

  • Research Findings : In vitro assays have demonstrated that 4-(Bromomethyl)-3-(difluoromethyl)-1,2-thiazole exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria. For example, MIC values were recorded at concentrations as low as 3.39 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticonvulsant Activity

Thiazole derivatives have been evaluated for their anticonvulsant properties using various animal models. The structure-activity relationship suggests that specific substitutions on the thiazole ring can enhance anticonvulsant efficacy.

  • Experimental Evidence : In a study involving MES (maximal electroshock seizure) models, compounds similar to 4-(Bromomethyl)-3-(difluoromethyl)-1,2-thiazole exhibited protective effects against seizures, with some analogues providing up to 100% protection at doses significantly lower than standard anticonvulsants .

Structure-Activity Relationship (SAR)

The biological activity of thiazoles is heavily influenced by their structural features. The SAR analysis indicates that:

  • Substituent Effects : The presence of electron-withdrawing groups such as bromine and difluoromethyl at specific positions on the thiazole ring enhances biological activity.
  • Hydrophobic Interactions : The hydrophobic nature of the substituents contributes to better binding affinity to biological targets.

Q & A

Q. What strategies ensure reproducibility in multi-step syntheses of triazole-thiazole hybrids?

  • Methodology : Document precise reaction parameters (e.g., 4-hour reflux in ethanol with glacial acetic acid as catalyst). Purify intermediates via column chromatography (silica gel, hexane-ethyl acetate gradients) and validate purity using melting point consistency (±2°C) and HPLC retention times .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.